

NDSB-211 as a Zwitterionic Non-Detergent Sulfobetaine: A Technical Guide

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Compound of Interest

Compound Name: NDSB-211

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Abstract

This technical guide provides an in-depth overview of **NDSB-211** (3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate), a zwitterionic non-detergent sulfobetaine. **NDSB-211** and its congeners are valuable tools in protein biochemistry, facilitating the solubilization, stabilization, refolding, and crystallization of proteins without the denaturing effects of conventional detergents. This document consolidates key information on the physicochemical properties of **NDSB-211**, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application in various laboratory procedures. Furthermore, it includes visualizations of experimental workflows to aid in the practical implementation of these methods.

Introduction to NDSB-211

Non-Detergent Sulfobetaines (NDSBs) are a class of chemical compounds that exhibit a unique combination of properties, making them highly effective in handling proteins.^[1] **NDSB-211**, a prominent member of this family, is a zwitterionic compound, meaning it carries both a positive and a negative charge on different parts of the molecule, rendering it electrically neutral over a wide pH range.^[2] This characteristic is crucial for maintaining the native charge distribution of proteins and preventing interference with charge-based purification techniques.^[3]

Unlike traditional detergents, NDSBs possess a short hydrophobic group, which prevents them from forming micelles in solution.[4] This non-micellar nature is a key attribute, as it allows for their easy removal from protein solutions through dialysis.[5] The primary mechanism of action for NDSBs is thought to involve their interaction with the hydrophobic regions of proteins, thereby preventing aggregation and promoting proper folding.[5]

Physicochemical Properties of NDSB-211

A comprehensive understanding of the physical and chemical characteristics of **NDSB-211** is essential for its effective application.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₇ NO ₄ S	[6]
Molecular Weight	211.3 g/mol	[6][7]
Appearance	White solid	[2]
Solubility	Highly soluble in water (> 2.0 M)	[5][7]
Charge	Zwitterionic over a wide pH range	[2]
Micelle Formation	Does not form micelles	[4][5]
UV Absorbance	No significant absorption in the near UV range (around 280 nm)	[2][4]
Hygroscopicity	Hygroscopic, protect from moisture	[7]

Applications and Quantitative Data

NDSB-211 and related NDSBs have demonstrated significant utility in a variety of protein manipulation techniques.

Protein Solubilization and Extraction

NDSBs can significantly enhance the extraction yield of proteins, particularly those that are challenging to solubilize, such as membrane, nuclear, and cytoskeletal-associated proteins.[2] Reports indicate that the inclusion of NDSBs in extraction buffers can increase protein yields by up to 30%.[8]

Application	Protein Target	NDSB Used	Concentration	Observed Effect	Reference
Protein Solubility	Lysozyme	NDSB-195	0.25 M	Nearly doubled solubility	[5]
Protein Solubility	Lysozyme	NDSB-195	0.75 M	Nearly tripled solubility	[5]

Protein Refolding and Renaturation

A common challenge in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. NDSBs can act as "chemical chaperones" to facilitate the refolding of denatured proteins into their biologically active conformations.[4][9] They are thought to interact with early folding intermediates, preventing off-pathway aggregation.

Application	Protein Target	NDSB Used	Concentration	Observed Effect	Reference
In Vitro Renaturation	Reduced Hen Egg Lysozyme	NDSB-256-4T	600 mM	60% recovery of enzymatic activity	[5]
In Vitro Renaturation	Tryptophan Synthase $\beta 2$ subunit	NDSB-256-4T	1.0 M	100% recovery of enzymatic activity	[5]

Protein Crystallization

The addition of NDSBs to crystallization screens can be beneficial for obtaining high-quality protein crystals. They can increase protein solubility, allowing for the exploration of a wider

range of precipitant concentrations, and can also influence crystal packing, sometimes leading to new crystal forms.^[5]

Application	Protein Target	NDSB Used	Observed Effect	Reference
Crystal Growth	Malate Dehydrogenase	NDSB-195	Increased crystal size from 0.1 to 0.4 mm	^[5]
Crystal Form	Desulfovibrio gigas type II ferredoxin	NDSB	Reduction in crystal twinning and growth of a new crystal form	^[5]
Crystallization Time	Type II TGF- β Receptor Extracellular Domain	NDSB-201	Accelerated crystal growth from 1–2 weeks to 2–3 days	^[9]

Experimental Protocols

The following sections provide detailed methodologies for the application of **NDSB-211** in key biochemical techniques. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

General Guidelines for Using NDSB-211

- **Concentration:** A typical working concentration for NDSBs in protein solutions is between 0.5 M and 1.0 M.^[7]
- **Buffer Considerations:** While NDSBs do not significantly alter the pH of well-buffered solutions, in systems with low buffering capacity (e.g., 10 mM Tris-HCl), some pH drift may occur. It is recommended to use a buffer concentration of at least 25 mM.^[5]
- **Solution Preparation:** NDSB solutions are highly soluble in water. To prevent microbial contamination, it is advisable to sterile filter the prepared solution through a 0.22 μ m filter.^[5]

Note that aqueous solutions of NDSBs may degrade over several weeks at room temperature.^[7]

- Hygroscopic Nature: NDSBs are hygroscopic and should be stored in a desiccated environment to protect from moisture.^[7]

Protocol for Enhancing Protein Extraction from Cells

This protocol provides a general framework for utilizing **NDSB-211** to improve the yield of soluble proteins during cell lysis.

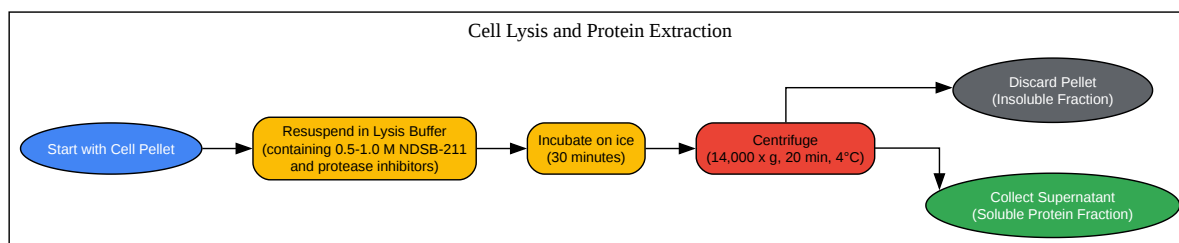
Materials:

- Cell pellet
- Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)
- **NDSB-211**
- Protease inhibitor cocktail
- Ice
- Microcentrifuge

Procedure:

- Prepare the Lysis Buffer and cool it on ice.
- Just before use, add the protease inhibitor cocktail to the Lysis Buffer.
- Prepare a stock solution of **NDSB-211** (e.g., 2 M in water) and add it to the Lysis Buffer to a final concentration of 0.5 M to 1.0 M.
- Resuspend the cell pellet in the NDSB-containing Lysis Buffer. The volume will depend on the size of the cell pellet.
- Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
- Carefully collect the supernatant containing the soluble protein fraction for downstream analysis.



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Caption: Workflow for enhanced protein extraction using **NDSB-211**.

Protocol for In Vitro Refolding of a Denatured Protein

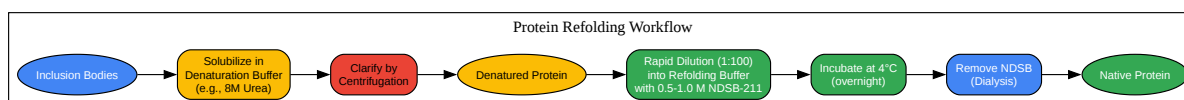
This protocol outlines a general procedure for refolding a protein from inclusion bodies using **NDSB-211**.

Materials:

- Purified inclusion bodies
- Denaturation Buffer (e.g., 8 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, with a reducing agent like DTT)
- Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with a redox system like reduced/oxidized glutathione)
- **NDSB-211**
- Dialysis tubing or centrifugal concentrators

Procedure:

- Solubilize the inclusion bodies in Denaturation Buffer.
- Clarify the solubilized protein solution by centrifugation.
- Prepare the Refolding Buffer and add **NDSB-211** to a final concentration of 0.5 M to 1.0 M.
- Rapidly dilute the denatured protein solution into the NDSB-containing Refolding Buffer. A dilution factor of 1:100 is common to reduce the denaturant concentration.
- Allow the protein to refold at a low temperature (e.g., 4°C) for several hours to overnight with gentle stirring.
- Remove the NDSB and remaining denaturant by dialysis against a buffer without NDSB or by using centrifugal concentrators.
- Assess the success of refolding by activity assays, spectroscopic methods, or chromatography.



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Caption: General workflow for in vitro protein refolding with **NDSB-211**.

Protocol for Protein Crystallization with NDSB-211 as an Additive

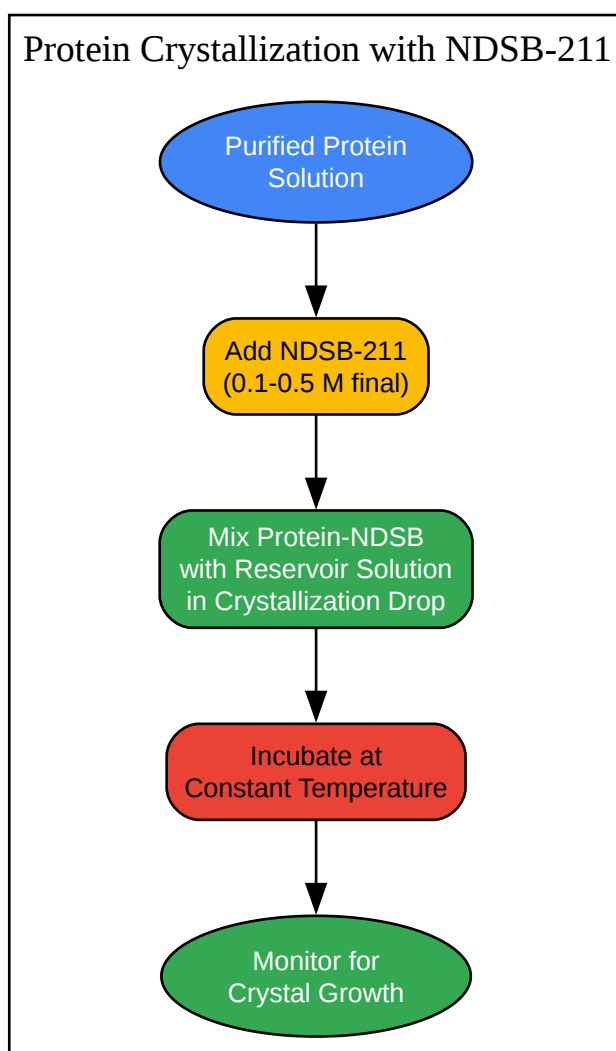
This protocol describes the use of **NDSB-211** as an additive in a vapor diffusion crystallization experiment.

Materials:

- Purified and concentrated protein solution
- Crystallization screen solutions (precipitants, buffers, salts)
- **NDSB-211** stock solution (e.g., 2 M)
- Crystallization plates (e.g., sitting or hanging drop)
- Micro-pipettes

Procedure:

- Prepare a stock solution of **NDSB-211** in ultrapure water and filter it.
- Add the **NDSB-211** stock solution to your protein sample to a final concentration of 0.1 M to 0.5 M. It is important to add the NDSB before the precipitant.[\[5\]](#)
- Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
- In the drop, mix the protein-NDSB solution with the reservoir solution from the crystallization screen in a 1:1 ratio (or other ratios as desired).
- Seal the crystallization plate and incubate at a constant temperature.
- Monitor the drops for crystal growth over time.
- If a previously successful crystallization condition fails to produce crystals after the addition of NDSB, gradually increase the precipitant concentration, as NDSBs are solubilizing agents.
[\[7\]](#)



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Caption: Workflow for using **NDSB-211** as a crystallization additive.

Mechanism of Action

The precise mechanism by which NDSBs facilitate protein folding and prevent aggregation is not fully understood. However, it is hypothesized that their zwitterionic nature and short hydrophobic tails allow them to interact with exposed hydrophobic patches on protein folding intermediates.[5] This interaction is thought to be transient and non-denaturing, effectively shielding these hydrophobic regions from intermolecular interactions that would otherwise lead to aggregation. By preventing these off-pathway reactions, NDSBs provide a more favorable environment for the protein to explore its conformational space and attain its native, functional

structure. In some cases, NDSBs have been shown to act as pharmacological chaperones, binding to specific pockets on the protein surface and stabilizing the folded state.[9]

Conclusion

NDSB-211 is a versatile and powerful tool for researchers working with proteins. Its non-detergent, zwitterionic properties make it an excellent choice for a wide range of applications, from improving the yield of extracted proteins to facilitating the refolding of inclusion bodies and aiding in the challenging process of protein crystallization. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of **NDSB-211** in the laboratory. As research in proteomics and structural biology continues to advance, the utility of NDSBs like **NDSB-211** is likely to become even more pronounced.

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